Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate
Description
Ethyl endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 827599-20-2, molecular formula: C₁₃H₂₁NO₄, molecular weight: 255.31) is a bicyclic scaffold featuring a strained 3-azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc)-protected amine and an ethyl ester group . This compound is pivotal in medicinal chemistry due to its rigid three-dimensional structure, which enhances binding specificity to biological targets such as mutant isocitrate dehydrogenase (IDH) inhibitors . Its synthesis leverages dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, achieving high diastereoselectivity (>20:1 endo:exo) under low catalyst loadings (0.005 mol%) without chromatographic purification .
The Boc group serves as a temporary amine protector, enabling subsequent functionalization during multi-step syntheses . Commercial availability (e.g., from Shanghai Yuanye Bio-Technology) underscores its utility in drug discovery .
Properties
IUPAC Name |
3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCEXYKMJZFEE-ULKQDVFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate typically involves a multi-step process. One common method includes the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is stereoselective and can produce either the exo- or endo-isomer depending on the reaction conditions. The process does not require distillation or chromatographic purification, making it practical for large-scale synthesis .
Chemical Reactions Analysis
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is characterized by its unique bicyclic structure, which includes a nitrogen atom in the ring, contributing to its potential biological activities. The compound has the following chemical properties:
- Molecular Formula : C13H21NO4
- Molecular Weight : 251.31 g/mol
- CAS Number : 827599-20-2
The compound's structure allows it to act as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.
Synthesis and Reaction Mechanisms
This compound can be synthesized through various methods, including cyclopropanation reactions using ethyl diazoacetate as a reagent. Recent studies have demonstrated that this compound can be produced with high diastereoselectivity under low catalyst loadings, making it an efficient synthetic target for further modifications .
Table 1: Synthesis Methods Overview
| Synthesis Method | Catalyst Type | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Cyclopropanation with Ethyl Diazoacetate | Dirhodium(II) | 58 - 72 | High |
| Direct esterification | Acid Catalysis | Variable | Moderate |
Medicinal Applications
This compound has shown promise in medicinal chemistry, particularly as a precursor for developing novel opioid receptor ligands. Research indicates that derivatives of this compound can exhibit high binding affinity for the μ-opioid receptor, making them potential candidates for treating conditions such as pruritus (itching) in veterinary medicine .
Case Study: Opioid Receptor Ligands
A study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane compounds highlighted modifications that led to ligands with picomolar binding affinities selective for μ receptors over δ and κ subtypes . This specificity is crucial for minimizing side effects associated with opioid medications.
Potential in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for drug discovery initiatives targeting non-planar structures, which are increasingly recognized as valuable in modern pharmacology . Its ability to orient pharmacophores in three-dimensional space enhances its potential as a lead compound for further development.
Future Directions and Research Opportunities
Ongoing research is likely to explore:
- Modification Strategies : Investigating various substituents on the bicyclic framework to enhance biological activity.
- Expanded Biological Testing : Evaluating the efficacy of synthesized derivatives in various biological models.
Mechanism of Action
The mechanism of action of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate with structurally related bicyclic esters, focusing on synthesis, substituent effects, and applications.
Key Observations:
- Core Structure : The 3-azabicyclo[3.1.0]hexane scaffold (6-membered ring with a fused cyclopropane) provides greater ring strain and conformational rigidity compared to bicyclo[2.2.2] systems (e.g., ), which may enhance target binding .
- Substituent Effects :
- Boc Group : Enhances synthetic flexibility by allowing selective deprotection for further functionalization .
- Dioxo Groups : In benzyl-dioxo derivatives (), electron-withdrawing effects may reduce nucleophilicity but improve metabolic stability.
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability.
Biological Activity
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
- Molecular Formula : CHN O
- CAS Number : 827599-20-2
- IUPAC Name : Ethyl 6-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
The compound features a bicyclic structure that contributes to its biological activity, particularly as a ligand for various receptors.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler precursors through methods such as cyclization reactions and subsequent functional group modifications. Recent advancements in catalytic methods have improved the efficiency of synthesizing 3-azabicyclo[3.1.0]hexane derivatives, facilitating the production of this compound .
Opioid Receptor Interaction
Research has indicated that compounds within the 3-azabicyclo[3.1.0]hexane series, including this compound, exhibit notable interactions with opioid receptors. A study highlighted that these compounds were designed as μ-opioid receptor ligands, showing promising binding affinities in the picomolar range . This suggests potential applications in treating conditions such as pruritus in veterinary medicine.
Structure-Activity Relationship (SAR)
Understanding the SAR of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane derivatives is crucial for optimizing their biological activity. Modifications to the bicyclic structure can significantly influence receptor binding and functional activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and receptor affinity |
| Variation in functional groups | Altered selectivity for μ vs δ receptors |
These insights can guide further research into optimizing this compound for therapeutic uses.
Case Studies
Several studies have explored the biological implications of related azabicyclic compounds:
- μ-opioid Receptor Ligands : A study focused on the design of achiral μ-opioid receptor ligands showed that structural modifications led to enhanced binding affinities and selectivity .
- Antimicrobial Studies : Research into similar structures revealed significant antimicrobial activity against various pathogens, supporting the hypothesis that modifications to the azabicyclic framework can yield compounds with desirable biological properties .
Q & A
Q. What are the standard synthetic routes for Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. Yields range from 8% to 66%, depending on catalyst loading (0.005 mol% dirhodium(II)), temperature, and solvent choice . Hydrolysis conditions (acidic vs. basic) determine whether the endo or exo isomer predominates. For example, acidic hydrolysis favors the endo isomer, while basic conditions may lead to epimerization .
Q. How is the stereochemistry of the bicyclic core confirmed experimentally?
X-ray crystallography reveals an envelope conformation of the five-membered heterocyclic ring, stabilized by intermolecular C–H⋯O hydrogen bonds. NMR spectroscopy (e.g., H NOESY) distinguishes endo and exo isomers by cross-peak patterns between the ester group and the azabicyclo protons .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- HPLC : Resolves diastereomers (>95% purity).
- Mass spectrometry : Confirms molecular weight (CHNO, MW 241.28).
- IR spectroscopy : Identifies Boc carbonyl stretches (~1680 cm) and ester C=O (~1720 cm) .
Advanced Research Questions
Q. How can diastereoselectivity in the cyclopropanation step be optimized for academic-scale synthesis?
Using chiral dirhodium(II) catalysts (e.g., Rh(S-PTTL)) at 0.005 mol% loading achieves >90% endo selectivity. Solvent polarity (toluene > CHCl) and slow diazo reagent addition minimize side reactions . Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .
Q. What strategies resolve contradictions in reported yields (8% vs. 66%) for cyclopropanation?
Yield discrepancies arise from:
Q. How does the Boc group influence the compound’s reactivity in downstream modifications?
The Boc group:
- Stabilizes the nitrogen lone pair , reducing nucleophilicity and preventing undesired alkylation.
- Facilitates deprotection under mild acidic conditions (e.g., TFA/DCM) for further functionalization at N3 .
Q. What computational methods predict the biological activity of derivatives?
- Molecular docking : Screens against bacterial targets (e.g., DNA gyrase for fluoroquinolone analogs).
- ADMET prediction : LogP (~2.1) and polar surface area (75 Å) suggest moderate blood-brain barrier permeability .
Data Contradiction Analysis
Q. Why do some studies report antibacterial activity for analogs, while others show no efficacy?
Structural nuances matter:
- Fluorine substitution : 3,3-difluoro analogs (e.g., Trovafloxacin intermediates) exhibit enhanced Gram-negative activity due to increased membrane penetration .
- Ester vs. carboxylic acid : Free carboxylic acid derivatives (e.g., 3-azabicyclohexane-6-carboxylic acid) show higher target binding but poorer solubility .
Application-Oriented Questions
Q. How is this compound used to synthesize Trovafloxacin analogs?
It serves as a key intermediate. Steps include:
Q. What role does the bicyclic core play in modulating pharmacokinetics?
The rigid 3-azabicyclo[3.1.0]hexane:
- Reduces conformational flexibility , improving target selectivity.
- Enhances metabolic stability by shielding ester groups from hepatic esterases .
Methodological Recommendations
- Reaction Scale-Up : Use flow chemistry for photochemical [2+2] cycloadditions to avoid exotherm risks .
- Crystallization : Optimize with mixed solvents (e.g., EtOAc/heptane) to isolate pure endo isomers .
- Troubleshooting Low Yields : Monitor reaction progress via in-situ IR to detect diazo consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
